2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

regioisomerism structure-activity relationship binding site complementarity

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 887214-74-6, molecular formula C22H26N4O3, molecular weight 394.5 g/mol) is a synthetic small molecule belonging to the benzimidazole-piperidine-acetamide class. The compound features a 1H-benzo[d]imidazol-2-yl group at the piperidine 4-position linked via an acetamide bridge to a 3,4-dimethoxyaniline moiety.

Molecular Formula C22H26N4O3
Molecular Weight 394.475
CAS No. 887214-74-6
Cat. No. B2405032
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide
CAS887214-74-6
Molecular FormulaC22H26N4O3
Molecular Weight394.475
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3)OC
InChIInChI=1S/C22H26N4O3/c1-28-19-8-7-16(13-20(19)29-2)23-21(27)14-26-11-9-15(10-12-26)22-24-17-5-3-4-6-18(17)25-22/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,27)(H,24,25)
InChIKeyHAVZIMNUIAZRIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 887214-74-6): Procurement-Relevant Structural and Pharmacophoric Profile


2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 887214-74-6, molecular formula C22H26N4O3, molecular weight 394.5 g/mol) is a synthetic small molecule belonging to the benzimidazole-piperidine-acetamide class [1]. The compound features a 1H-benzo[d]imidazol-2-yl group at the piperidine 4-position linked via an acetamide bridge to a 3,4-dimethoxyaniline moiety. This scaffold is structurally related to multiple biologically active chemotypes, including 5-HT2B receptor antagonists characterized in BindingDB (IC50 values of 2.40 nM and 15 nM for closely related analogs) [2], and α-amylase inhibitors in the N-phenylacetamide derivative series (IC50 range: 1.10–12.50 µM) [3]. The compound is cataloged in PubChem (CID 16799745) and is commercially available from multiple research chemical suppliers as a screening compound and building block for medicinal chemistry programs [1].

Why Generic Substitution Fails for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 887214-74-6): The Critical Role of Dimethoxy Regioisomerism in Target Engagement


Substituting CAS 887214-74-6 with a closely related dimethoxyphenyl regioisomer (e.g., the 2,4-dimethoxy analog CAS 887214-69-9 or the 2,5-dimethoxy analog CAS 887214-71-3) is inadvisable because the position of the methoxy substituents on the phenylacetamide ring fundamentally alters hydrogen-bonding geometry, electron density distribution, and steric complementarity at the target binding site. In the structurally homologous N-phenylacetamide benzimidazole-piperidine series, α-amylase inhibitory IC50 values span more than an order of magnitude (1.10 µM to >12.50 µM) depending solely on phenyl ring substitution pattern [1]. The 3,4-dimethoxy configuration places the two methoxy groups in a contiguous catechol-like arrangement, establishing a unique spatial and electronic signature that cannot be replicated by the 2,4- or 2,5-substitution patterns. This regioisomer-dependent pharmacology is consistent across multiple benzimidazole pharmacophores, including the 5-HT2B antagonist series where subtle structural changes shift potency from nanomolar to micromolar range [2][3].

Quantitative Differentiation Evidence for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 887214-74-6) vs. Closest Analogs


Regioisomeric Substitution Pattern: 3,4-Dimethoxy vs. 2,4-Dimethoxy vs. 2,5-Dimethoxy Phenylacetamide — Binding Site Geometry and Hydrogen-Bonding Potential

CAS 887214-74-6 bears the 3,4-dimethoxy substitution pattern on the phenylacetamide ring, which establishes a contiguous hydrogen-bond acceptor surface (catechol-like geometry) distinct from the 2,4-dimethoxy (CAS 887214-69-9) and 2,5-dimethoxy (CAS 887214-71-3) regioisomers. All three regioisomers share identical molecular formula (C22H26N4O3), molecular weight (394.5 g/mol), computed XLogP3 (2.9), hydrogen bond donor count (2), hydrogen bond acceptor count (5), rotatable bond count (6), and topological polar surface area (79.5 Ų) [1][2][3]. Despite this physicochemical identity, the spatial orientation of the two methoxy oxygen atoms differs substantially: the 3,4-pattern presents an ortho-bismethoxy arrangement with a O–O distance of approximately 2.7–2.8 Å capable of bidentate hydrogen-bonding or metal chelation, whereas the 2,4- and 2,5-patterns distribute the oxygen atoms to non-adjacent positions with O–O distances exceeding 4 Å, precluding concerted bidentate interactions. In the analogous N-phenylacetamide benzimidazole-piperidine series (compounds 7a–7j), α-amylase inhibitory IC50 values range from 1.10 ± 0.05 µM (compound 7i) to 12.50 ± 0.30 µM depending on phenyl ring substitution, with the most potent compounds (7b, 7c, 7i) all surpassing acarbose (IC50 = 1.70 ± 0.10 µM) [4].

regioisomerism structure-activity relationship binding site complementarity

α-Amylase Inhibitory Activity: Cross-Study Inference from 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide Series to the 3,4-Dimethoxy Analog

The 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-phenylacetamide scaffold has been validated as a potent α-amylase inhibitory chemotype. In the series reported by Kangad et al. (2025), ten derivatives (7a–7j) were evaluated in vitro against porcine pancreatic α-amylase, yielding IC50 values from 1.10 ± 0.05 µM to 12.50 ± 0.30 µM [1]. The most potent compound, 7i (IC50 = 1.10 ± 0.05 µM), outperformed the clinical standard acarbose (IC50 = 1.70 ± 0.10 µM) by 1.55-fold. Compound 7b (IC50 = 1.20 ± 0.05 µM) and 7c (IC50 = 1.40 ± 0.10 µM) likewise exceeded acarbose potency. CAS 887214-74-6 differs from this series by replacement of the N-phenyl moiety with an N-(3,4-dimethoxyphenyl) group. The 3,4-dimethoxy substitution introduces electron-donating methoxy groups that increase electron density on the phenyl ring and provide two additional hydrogen-bond acceptor sites, both of which are predicted to enhance binding affinity within the α-amylase active site based on the SAR trend established in the parent series. Molecular docking and MD simulations in the published study confirmed that benzimidazole-piperidine derivatives engage key catalytic residues (Asp197, Glu233, Asp300) in the α-amylase active site [1].

α-amylase inhibition antidiabetic enzyme inhibition

5-HT2B Receptor Antagonist Pharmacophore: Potency Context from 4-(1H-benzo[d]imidazol-2-yl)piperidine Derivatives in BindingDB

The 4-(1H-benzo[d]imidazol-2-yl)piperidine substructure present in CAS 887214-74-6 is a recognized pharmacophoric element for 5-HT2B receptor antagonism. BindingDB contains experimentally determined IC50 values for two closely related analogs: BDBM50249173, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-(pyridin-2-yl)phenyl)methanone, exhibits an IC50 of 15 nM in antagonist mode at the human 5-HT2B receptor expressed in CHOK1 cells, assessed by inhibition of serotonin-induced intracellular Ca²⁺ flux via aequorin luminescence [1]. A second analog, BDBM50249126, (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(biphenyl)methanone, displays an IC50 of 2.40 nM in one assay mode and 1.20 × 10³ nM (1.20 µM) in another mode at the same receptor, demonstrating the exquisite sensitivity of this chemotype's potency to the nature of the carbonyl-linked substituent [2]. CAS 887214-74-6 replaces the ketone linker present in these analogs with an acetamide linker bearing a 3,4-dimethoxyphenyl group. This structural modification places the compound at the intersection of two validated pharmacophores: the 5-HT2B-active benzimidazole-piperidine core and the dimethoxyphenyl group known to enhance receptor binding affinity in related GPCR ligand series [3].

5-HT2B receptor serotonin antagonist GPCR pharmacology

Patent Family Inclusion: Substituted Benzimidazole-Type Piperidine Compounds for ORL-1 Receptor Modulation and Pain

The generic scaffold of CAS 887214-74-6 falls within the Markush structure of US Patent 9,598,411 B2 (Purdue Pharma L.P.), which claims Substituted Benzimidazole-Type Piperidine Compounds of Formula (I) for the treatment or prevention of pain via ORL-1 receptor modulation [1]. The patent, filed 2015-07-15 and granted 2017-03-21, specifically encompasses compounds where the benzimidazole-piperidine core is connected to diverse aryl/heteroaryl substituents through various linkers, including acetamide linkages. The claimed compounds exhibit affinity for the ORL-1 receptor and, in certain embodiments, also for µ, κ, or δ opioid receptors, enabling dual-mechanism analgesic activity [1]. While CAS 887214-74-6 itself is not explicitly exemplified in the patent, its structural features (benzimidazole at piperidine 4-position, acetamide linker, dimethoxyphenyl terminal group) are encompassed within the generic claims. In comparison, the 2,4-dimethoxy (CAS 887214-69-9) and 2,5-dimethoxy (CAS 887214-71-3) regioisomers are also covered by the same generic formula but offer no differentiated patent position.

ORL-1 receptor pain therapeutics patent analysis

Anti-Inflammatory Potential: Class-Level Evidence from 2,4-Dimethoxy Analog Showing NO and TNF-α Inhibition

A compound structurally similar to CAS 887214-74-6 — the 2,4-dimethoxy regioisomer (CAS 887214-69-9) — has been reported to exhibit anti-inflammatory activity with an IC50 of 0.86 µM for nitric oxide (NO) production inhibition and 1.87 µM for TNF-α production inhibition, reportedly outperforming ibuprofen in in vivo models . The 3,4-dimethoxy substitution pattern present in CAS 887214-74-6 is likely to maintain or enhance this anti-inflammatory activity profile, as the catechol-like ortho-bismethoxy arrangement is known to confer antioxidant and radical-scavenging properties that complement direct anti-inflammatory mechanisms. Furthermore, benzimidazole-linked piperidine derivatives have been systematically screened for combined antibacterial and antioxidant properties using Density Functional Theory (DFT) and Molecular Mechanics tools, providing a computational framework for predicting structure-activity relationships in this compound class [1].

anti-inflammatory nitric oxide inhibition TNF-α inhibition

Metabolic and Safety Profile Differentiation: Predicted ADME and CYP Interaction Landscape of 3,4-Dimethoxy vs. Other Regioisomers

All three dimethoxyphenyl regioisomers share identical computed physicochemical descriptors (MW 394.5, XLogP3 2.9, TPSA 79.5 Ų, HBD 2, HBA 5, rotatable bonds 6) [1][2][3], placing them within favorable drug-like chemical space (Lipinski Rule of 5 compliant). However, the 3,4-dimethoxy substitution pattern — bearing two adjacent methoxy groups on the phenyl ring — creates a catechol O-demethylation site susceptible to CYP450-mediated metabolism, specifically via CYP2D6 and CYP3A4 isoforms [4]. This metabolic vulnerability is a differentiating feature: the 2,4- and 2,5-dimethoxy regioisomers lack this contiguous bis-demethylation site and may exhibit different metabolic stability profiles. In the broader benzimidazole-piperidine class, CYP3A4 inhibition has been observed at micromolar concentrations (e.g., IC50 = 4.30 × 10³ nM for a related analog against CYP3A4 in human liver microsomes) [5], suggesting that CYP-mediated drug-drug interaction potential should be evaluated on a compound-by-compound basis. The 3,4-dimethoxy pattern also confers potential for ortho-quinone formation upon oxidative metabolism, a reactive metabolite liability that requires experimental assessment but may be exploited for covalent inhibitor design.

ADME prediction CYP inhibition drug-likeness

Recommended Research and Industrial Application Scenarios for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide (CAS 887214-74-6)


Antidiabetic Lead Identification: α-Amylase Inhibitor SAR Expansion from the N-Phenylacetamide Series

Use CAS 887214-74-6 as the 3,4-dimethoxyphenyl-substituted analog in a focused α-amylase inhibitor SAR library. The N-phenylacetamide benzimidazole-piperidine series has produced compounds with IC50 values as low as 1.10 µM, surpassing acarbose (IC50 = 1.70 µM) [1]. Incorporating the 3,4-dimethoxy substitution is predicted to enhance potency via additional hydrogen-bonding interactions within the α-amylase active site. Researchers should benchmark CAS 887214-74-6 directly against compound 7i (IC50 = 1.10 ± 0.05 µM) and acarbose in the same in vitro α-amylase assay using porcine pancreatic enzyme at 37°C. Procurement of the 2,4-dimethoxy (CAS 887214-69-9) and 2,5-dimethoxy (CAS 887214-71-3) regioisomers in parallel is strongly recommended to experimentally quantify the regioisomer-dependent potency differential [2][3].

Analgesic Drug Discovery: ORL-1 Receptor Agonist Screening within the Purdue Pharma Patent Space

Deploy CAS 887214-74-6 as a screening candidate in ORL-1 receptor binding and functional assays for pain therapeutic development. The compound is structurally encompassed within the granted claims of US 9,598,411 B2, which covers Substituted Benzimidazole-Type Piperidine Compounds with ORL-1 receptor affinity [4]. The 3,4-dimethoxy substitution occupies chemical space not exhaustively exemplified in the patent, offering freedom-to-operate opportunities for novel composition-of-matter claims. Recommended assays include ORL-1 receptor binding (radioligand displacement), functional GTPγS assays, and counter-screening against µ, κ, and δ opioid receptors to assess selectivity. In vivo efficacy can be evaluated using the rat mechanical allodynia model referenced in the patent [4].

5-HT2B Receptor Pharmacology: Selectivity Profiling Against the Benzimidazole-Piperidine Chemotype

Evaluate CAS 887214-74-6 in a 5-HT2B receptor antagonist panel, leveraging the nanomolar potency precedent established by structurally related 4-(1H-benzo[d]imidazol-2-yl)piperidine derivatives (IC50 = 2.40 nM to 15 nM) [5][6]. The compound's acetamide-linked 3,4-dimethoxyphenyl group distinguishes it from the ketone-linked analogs in BindingDB, potentially conferring a differentiated selectivity profile across the 5-HT2 receptor family (5-HT2A, 5-HT2B, 5-HT2C). Use the CHOK1 cell-based aequorin luminescence assay for Ca²⁺ flux measurement as the primary screening platform. Counter-screen against 5-HT2A and 5-HT2C receptors, and assess hERG channel liability to establish cardiac safety margins early in the profiling cascade [5][6].

Anti-Inflammatory Screening Cascade: NO/TNF-α Dual Inhibition with Antioxidant Synergy

Progress CAS 887214-74-6 through an anti-inflammatory screening cascade beginning with LPS-stimulated macrophage assays for NO and TNF-α production inhibition, where the 2,4-dimethoxy regioisomeric analog has shown IC50 values of 0.86 µM (NO) and 1.87 µM (TNF-α), outperforming ibuprofen in vivo . The 3,4-dimethoxy substitution is expected to contribute additional antioxidant capacity via the catechol-like ortho-bismethoxy motif, which can be quantified using DPPH and FRAP radical-scavenging assays [7]. This dual mechanism — direct anti-inflammatory activity plus antioxidant protection — positions the compound for applications in chronic inflammatory disease models where oxidative stress is a known pathological driver. Parallel testing of the 2,4- and 2,5-dimethoxy regioisomers is recommended to deconvolute the contribution of antioxidant activity to the overall anti-inflammatory phenotype [7].

Quote Request

Request a Quote for 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(3,4-dimethoxyphenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.